3-(3-Aminopiperidin-1-yl)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-aminopiperidin-1-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-8-3-1-4-10(7-8)5-2-6-11/h8,11H,1-7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBJZBHYYZREFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 3 3 Aminopiperidin 1 Yl Propan 1 Ol
Reactivity of the Aminopiperidine Moiety
The aminopiperidine portion of the molecule contains two nitrogen atoms with different chemical environments and, consequently, different reactivities. The primary amine at the 3-position is generally the most reactive site for nucleophilic attack and derivatization, while the tertiary amine at the 1-position primarily exhibits basic properties and is more sterically hindered.
Nucleophilic Characteristics of Amine Groups
The nitrogen atoms in the aminopiperidine moiety possess lone pairs of electrons, making them effective nucleophiles. youtube.com The reactivity of these amines in nucleophilic substitution reactions generally follows the order of secondary > primary > tertiary, a trend influenced by both electronic and steric factors. masterorganicchemistry.com
Primary Amine (-NH₂): The exocyclic primary amine is a potent nucleophile. Its unshared electron pair is readily available to attack electron-deficient centers (electrophiles). youtube.com This group is expected to be the primary site of reaction with electrophiles such as alkyl halides and acyl chlorides.
Tertiary Amine (-N<): The endocyclic tertiary amine is also nucleophilic. However, its reactivity is often diminished compared to the primary amine due to greater steric hindrance from the connected piperidine (B6355638) ring and the propanol (B110389) substituent. masterorganicchemistry.com While it can react with certain electrophiles, reactions at the primary amine are typically favored.
| Functional Group | Description | Relative Nucleophilicity |
|---|---|---|
| Primary Amine | Exocyclic -NH₂ group at the C3 position of the piperidine ring. | High |
| Tertiary Amine | Endocyclic nitrogen atom within the piperidine ring. | Moderate to Low (Sterically Hindered) |
| Hydroxyl Group | Primary -OH group of the propanol side chain. | Moderate (Generally lower than the primary amine) nih.gov |
Protonation and Deprotonation Behavior of the Amine
The amine groups are basic and will be protonated in acidic conditions. The specific pKₐ values determine the extent of protonation at a given pH. In related 3-aminopiperidine structures, the two nitrogen atoms exhibit distinct pKₐ values. Generally, the piperidine ring nitrogen is expected to be protonated first. nih.gov For amino acid amide derivatives of 3-aminopiperidine, the primary amine typically has a pKₐ in the range of 8 to 9. nih.gov This differential basicity can be exploited in synthetic strategies to selectively protect or react one of the amine groups.
Derivatization Reactions of the Amine (e.g., Amide Formation, Sulfonylation)
The primary amine of the aminopiperidine moiety is readily derivatized, providing a versatile handle for chemical modification.
Amide Formation: The primary amine reacts with carboxylic acid derivatives, such as acyl chlorides or anhydrides, to form stable amide bonds. This reaction is a common strategy in medicinal chemistry. For instance, 3-aminopiperidine can be selectively acylated at the primary amine using reagents like benzoyl chloride under controlled conditions. google.com This selectivity arises because the primary amine is a more potent and sterically accessible nucleophile than the tertiary amine.
Sulfonylation: In a similar fashion, the primary amine can react with sulfonyl chlorides (e.g., tosyl chloride) to yield sulfonamides. This reaction is another robust method for functionalizing the molecule.
| Reaction Type | Reagent Example | Product Type | Primary Reactive Site |
|---|---|---|---|
| Amide Formation (Acylation) | Benzoyl Chloride | Amide | Primary Amine |
| Sulfonylation | Tosyl Chloride | Sulfonamide | Primary Amine |
| Reductive Amination | Aldehydes/Ketones with a reducing agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | Primary Amine |
Formation and Reactivity of Amine-Derived Intermediates (e.g., Imines, Enamines)
The reaction of the primary amine with carbonyl compounds (aldehydes and ketones) leads to the formation of imines, also known as Schiff bases. libretexts.org This is a reversible, acid-catalyzed condensation reaction where a molecule of water is eliminated. libretexts.orgmasterorganicchemistry.com
The mechanism involves two main stages:
Nucleophilic Addition: The primary amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. youtube.com
Dehydration: The carbinolamine is then protonated at the oxygen, and a subsequent elimination of water yields the C=N double bond of the imine. libretexts.orgyoutube.com
The reaction is typically carried out at a slightly acidic pH (around 5) to facilitate both the nucleophilic attack and the dehydration step. libretexts.org The resulting imine can be isolated or used in situ for further reactions, such as reduction to a secondary amine.
Reactivity of the Propan-1-ol Moiety
The propan-1-ol side chain introduces a primary hydroxyl group, which adds another dimension to the molecule's reactivity.
Nucleophilic Characteristics of the Hydroxyl Group
The oxygen atom of the hydroxyl group has lone pairs of electrons, allowing it to act as a nucleophile, although it is generally a weaker nucleophile than the primary amine. nih.govmsu.edu
Reactions with Electrophiles: The hydroxyl group can attack strong electrophiles. libretexts.org For example, it can react with acyl chlorides or anhydrides to form esters, a process known as esterification. libretexts.org
Conversion to Alkoxide: The nucleophilicity of the hydroxyl group can be significantly enhanced by deprotonation with a strong base to form an alkoxide ion (RO⁻). masterorganicchemistry.com This powerful nucleophile can then participate in reactions like the Williamson ether synthesis by reacting with alkyl halides. libretexts.orgmasterorganicchemistry.com
Given the presence of a more nucleophilic primary amine in the same molecule, achieving selective reaction at the hydroxyl group can be challenging and may require a protection strategy for the amine groups. nih.gov
Oxidation Reactions (e.g., to Aldehydes, Ketones, Carboxylic Acids)
The primary alcohol moiety of 3-(3-Aminopiperidin-1-yl)propan-1-ol is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. However, the presence of the amino groups can complicate these transformations.
In a related study, the oxidation of piperidine-based primary alcohols has been achieved. For instance, the oxidation of certain N-substituted piperidine alcohols to their corresponding aldehydes was accomplished using Dess-Martin Periodinane (DMP), a mild oxidizing agent. nih.gov This suggests that similar conditions could be employed for the selective oxidation of this compound to 3-(3-aminopiperidin-1-yl)propanal. Care must be taken to avoid over-oxidation to the carboxylic acid.
Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the formation of 3-(3-aminopiperidin-1-yl)propanoic acid. It is important to note that the tertiary amine of the piperidine ring can also be susceptible to oxidation, potentially forming an N-oxide, especially under harsh oxidative conditions. nih.gov Therefore, careful selection of the oxidant and reaction conditions is paramount to achieve chemoselectivity for the desired oxidation product. The primary amino group would likely require protection prior to oxidation to prevent unwanted side reactions.
Table 1: Potential Oxidation Reactions of this compound
| Oxidizing Agent | Potential Product | Notes |
| Dess-Martin Periodinane (DMP) | 3-(3-Aminopiperidin-1-yl)propanal | Mild conditions, selective for aldehyde formation. |
| Potassium Permanganate (KMnO4) | 3-(3-Aminopiperidin-1-yl)propanoic acid | Strong oxidant, risk of over-oxidation and side reactions. |
| Hydrogen Peroxide (H2O2) | Piperidine N-oxide derivative | Potential for N-oxidation of the tertiary amine. |
Etherification and Esterification Reactions
The primary hydroxyl group of this compound can readily undergo etherification and esterification reactions to yield a variety of derivatives.
Etherification: The formation of an ether can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Given the presence of the basic amino groups, the choice of base and reaction conditions must be carefully considered to avoid unwanted side reactions, such as quaternization of the piperidine nitrogen.
Esterification: Esterification can be accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, typically in the presence of an acid or a coupling agent. For example, the synthesis of various ester derivatives from secondary metabolite compounds often involves esterification reactions. researchgate.netuwindsor.ca In the context of this compound, the amino groups could be protonated under acidic conditions, which might affect the nucleophilicity of the hydroxyl group. Therefore, base-catalyzed or coupling agent-mediated esterification might be more suitable. The synthesis of active esters of N-substituted piperazine (B1678402) acetic acids demonstrates the feasibility of such transformations in related heterocyclic systems. google.com
Protection Strategies for the Hydroxyl Group (e.g., Silyl (B83357) Ethers)
In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent its interference with reactions targeting the amino groups. A common and effective strategy for protecting alcohols is the formation of silyl ethers.
Silyl ethers are formed by reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. These protecting groups are generally stable under a wide range of reaction conditions but can be readily cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). The use of silyl ethers as protecting groups for alcohols is a well-established methodology in organic synthesis. bham.ac.uk The presence of the amino groups in this compound should not significantly interfere with the silylation of the primary alcohol, allowing for its selective protection.
Table 2: Common Protecting Groups for the Hydroxyl Group
| Protecting Group | Reagents for Protection | Reagents for Deprotection | Stability |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF, Acetic Acid | Stable to most non-acidic conditions. |
| Benzyl (Bn) | Benzyl bromide, NaH | H2, Pd/C | Stable to acidic and basic conditions. |
| Tetrahydropyranyl (THP) | Dihydropyran, p-TsOH | Aqueous Acid | Stable to basic and nucleophilic reagents. |
Interplay of Functional Groups and Reaction Selectivity
The presence of three distinct functional groups in this compound necessitates careful consideration of chemo- and regioselectivity in its reactions. The relative reactivity of the primary amine, tertiary amine, and primary alcohol will dictate the outcome of a given transformation.
Applications As a Key Synthetic Precursor and Ligand
Precursor in Heterocyclic Compound Synthesis
The 3-aminopiperidine scaffold is a cornerstone in the synthesis of a diverse array of heterocyclic compounds. Its inherent functionality serves as a handle for the construction of more elaborate molecular architectures, including substituted piperidines and fused ring systems.
The piperidine (B6355638) ring is a prevalent motif in numerous biologically active compounds and natural products. The 3-aminopiperidine core provides a strategic starting point for creating a variety of substituted piperidine derivatives. The primary amino group can be readily functionalized through reactions such as acylation, alkylation, and reductive amination, while the ring nitrogen allows for the introduction of a wide range of substituents.
For instance, multi-step synthetic routes starting from readily available chiral precursors like L-glutamic acid can yield enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. This process often involves steps such as esterification, Boc-protection, reduction of ester groups to alcohols, tosylation, and finally, cyclization with an appropriate amine to form the piperidine ring. This versatility allows for the systematic modification of the piperidine scaffold to explore structure-activity relationships in drug discovery programs.
| Starting Material | Key Transformations | Product Class |
| L-Glutamic Acid | Esterification, Boc-protection, Reduction, Tosylation, Cyclization | Enantiomerically pure 3-(N-Boc-amino)piperidines |
| Unsaturated Amine Boranes | Intramolecular Hydroboration | Substituted Piperidine Amino Alcohols |
| Dihydropyridin-4(1H)-ones | Conjugate Addition, Homologation | 4-(2-aminoethyl)piperidines |
This table provides examples of synthetic strategies to produce substituted piperidines from various starting materials.
The bifunctional nature of 3-aminopiperidine allows it to act as a linchpin in the construction of fused heterocyclic systems. The amino group and the ring nitrogen can participate in cyclization reactions with appropriate reagents to form bicyclic or polycyclic structures. These fused systems are of significant interest in medicinal chemistry as they can rigidly hold pharmacophoric elements in a specific spatial orientation, potentially leading to enhanced biological activity and selectivity.
For example, the amino group can react with dicarbonyl compounds or their equivalents to form fused pyrazine, pyrimidine, or other diazine rings. Similarly, the ring nitrogen can participate in intramolecular cyclization reactions, leading to the formation of bridged or fused ring systems, depending on the nature of the substituent introduced at this position.
One of the most prominent applications of the 3-aminopiperidine moiety, particularly the (R)-enantiomer, is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov Many of these inhibitors are based on a xanthine (B1682287) scaffold. nih.gov In this context, the (R)-3-aminopiperidine fragment is introduced onto the xanthine core, where the amino group forms a key interaction with the active site of the DPP-4 enzyme.
The synthesis of these complex molecules involves the coupling of a functionalized xanthine derivative with (R)-3-aminopiperidine. The development of potent and selective DPP-4 inhibitors like Linagliptin, which features this structural motif, highlights the critical role of the 3-aminopiperidine building block in modern drug design. nih.gov
| DPP-4 Inhibitor | Key Structural Feature | Reference |
| Linagliptin (BI 1356) | (R)-3-aminopiperidine linked to a xanthine scaffold | nih.gov |
| Alogliptin | Contains a 3-aminopiperidine moiety |
This table showcases prominent DPP-4 inhibitors that utilize the 3-aminopiperidine scaffold.
Development of Chiral Building Blocks
Chiral amines and their derivatives are of paramount importance in the pharmaceutical industry, as the stereochemistry of a drug molecule often dictates its efficacy and safety. nih.govnih.gov 3-Aminopiperidine, possessing a stereocenter at the C3 position, is a valuable chiral building block. The synthesis of enantiomerically pure forms of 3-aminopiperidine and its derivatives is a key focus of synthetic research.
Methods for obtaining enantiopure 3-aminopiperidines include synthesis from the chiral pool (e.g., from amino acids), asymmetric synthesis, and resolution of racemic mixtures. enamine.net Once obtained, these chiral building blocks can be incorporated into larger molecules, transferring their stereochemical information to the final product. The use of chiral 3-aminopiperidine ensures the stereospecific synthesis of drug candidates, which is a critical aspect of modern pharmaceutical development. nih.govnih.gov
Coordination Chemistry and Ligand Design
The presence of two nitrogen atoms and, in the case of 3-(3-Aminopiperidin-1-yl)propan-1-ol, an oxygen atom, makes this class of molecules interesting candidates for ligand design in coordination chemistry. The nitrogen and oxygen atoms can act as donor sites, binding to metal centers to form stable coordination complexes.
Amino alcohol ligands are a well-established class of ligands in coordination chemistry. nih.gov The combination of a "hard" oxygen donor and a "softer" nitrogen donor allows these ligands to bind to a variety of metal ions. The resulting metal complexes can have interesting catalytic, magnetic, or optical properties.
In the context of this compound, the propanol (B110389) arm introduces a hydroxyl group that can coordinate to a metal center, in addition to the two nitrogen atoms of the aminopiperidine core. This could allow the molecule to act as a tridentate ligand, forming a stable chelate complex with a metal ion. The stereochemistry of the 3-aminopiperidine core can also influence the geometry and properties of the resulting metal complex, making chiral versions of these ligands valuable for asymmetric catalysis.
| Ligand Type | Potential Donor Atoms | Potential Applications in Coordination Chemistry |
| 3-Aminopiperidine | Two Nitrogen Atoms | Formation of bidentate complexes, catalysts |
| This compound | Two Nitrogen Atoms, One Oxygen Atom | Formation of tridentate chelate complexes, asymmetric catalysis |
This table outlines the potential of aminopiperidine-based molecules as ligands in coordination chemistry.
Contributions to Materials Science Research
The bifunctional nature of this compound also suggests its utility in the realm of materials science, particularly in the synthesis of novel organic materials and the design of molecules for tailored functionalities.
Functionalized piperidines are recognized as important building blocks in organic synthesis. researchgate.netresearchgate.net The presence of both amine and alcohol functionalities in this compound allows it to be incorporated into polymeric structures through various polymerization techniques.
For instance, the primary amine and the primary alcohol can undergo condensation reactions with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides, polyesters, or polyurethanes, respectively. The incorporation of the piperidine ring into the polymer backbone would impart specific properties, such as increased rigidity, altered solubility, and potential for post-polymerization modification. The piperidine nitrogen could also be quaternized to introduce positive charges, leading to the development of ion-containing polymers or polyelectrolytes with applications in areas like water treatment or as components in membranes.
Furthermore, the molecule could be used as a monomer in the synthesis of coordination polymers. rsc.org By reacting with metal ions that can be bridged by the ligand, extended one-, two-, or three-dimensional networks can be constructed. The structure and properties of these coordination polymers would be dictated by the coordination geometry of the metal ion and the binding mode of the ligand.
The specific functional groups of this compound allow for its use in designing molecules with tailored functionalities. The amine groups provide sites for derivatization, enabling the attachment of this molecule to surfaces or other molecular scaffolds.
For example, the primary amine could be used to graft the molecule onto a solid support, creating a functionalized material with metal-chelating properties. Such materials could find use in metal ion sequestration, heterogeneous catalysis, or as stationary phases in chromatography.
The combination of a hydrogen-bond-donating amine and alcohol with a hydrogen-bond-accepting piperidine nitrogen makes this molecule a candidate for designing supramolecular assemblies. Through non-covalent interactions like hydrogen bonding, it could form well-defined structures with other complementary molecules, leading to the formation of gels, liquid crystals, or other soft materials. The ability to pre-organize molecules through such interactions is a cornerstone of designing materials with specific functions.
Advanced Characterization and Analytical Methodologies
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are paramount for mapping the molecular framework of 3-(3-Aminopiperidin-1-yl)propan-1-ol, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR: Proton NMR provides a map of all hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the propanol (B110389) chain and the piperidine (B6355638) ring. Predicted ¹H NMR data helps in assigning these signals to specific protons within the molecular structure. The chemical shifts are influenced by adjacent electronegative atoms (oxygen and nitrogen), leading to a downfield shift for protons on carbons bonded to these atoms.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.62 | Triplet | 2H | -CH₂-OH |
| ~2.90 | Multiplet | 1H | -CH-NH₂ |
| ~2.75 - 2.85 | Multiplet | 2H | Piperidine Ring Protons (axial/equatorial) |
| ~2.45 | Triplet | 2H | -N-CH₂-CH₂- |
| ~1.90 - 2.10 | Multiplet | 2H | Piperidine Ring Protons (axial/equatorial) |
| ~1.60 - 1.80 | Multiplet | 4H | -N-CH₂-CH₂-CH₂- & Piperidine Ring Protons |
| ~1.30 - 1.50 | Multiplet | 3H | -NH₂ & -OH (exchangeable) |
¹³C NMR: Carbon NMR spectroscopy identifies all unique carbon environments within the molecule. For this compound, which has no molecular symmetry, eight distinct signals are expected, corresponding to each of the eight carbon atoms. The chemical shifts are indicative of the carbon type (e.g., bonded to nitrogen, oxygen, or other carbons).
¹⁵N NMR and 2D NMR: While less common, ¹⁵N NMR could be used to directly probe the chemical environments of the two nitrogen atoms (the secondary amine in the ring and the primary amino group). Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively establish connectivity. COSY maps proton-proton couplings, confirming adjacent protons, while HSQC correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C spectra.
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.
For this compound, the molecular formula is C₈H₁₈N₂O. HRMS analysis would measure the mass of the protonated molecule ([M+H]⁺) with very high precision. This experimental mass can then be compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements. Agreement within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula.
Experimental data from patent literature confirms the mass of the protonated molecule.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂O |
| Theoretical Monoisotopic Mass | 158.14191 u |
| Theoretical [M+H]⁺ | 159.14919 u |
| Experimental [M+H]⁺ (Low-Res) | 159 u |
Diffraction Techniques for Solid-State Structure Determination
While NMR and MS characterize the molecule's connectivity and formula, diffraction techniques provide information on its three-dimensional arrangement in the solid state.
Single Crystal X-ray Diffraction is the gold standard for determining the precise three-dimensional structure of a molecule. The technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields the exact coordinates of every atom in the crystal lattice, providing definitive information on bond lengths, bond angles, and stereochemistry.
For this compound, this analysis would confirm the chair conformation of the piperidine ring and the orientation of the amino and propanol substituents. However, this technique is contingent upon the ability to grow a suitable single crystal, which can be challenging for substances that are oils or amorphous solids at ambient temperatures. Currently, there is no publicly available crystal structure data for this compound.
Chromatographic Methods for Purity and Stereochemical Analysis
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its quantification and purity assessment.
HPLC and its higher-resolution variant, UPLC, are the primary methods for determining the purity of non-volatile organic compounds. The method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).
For a polar and basic compound like this compound, a reverse-phase HPLC method is typically employed. A detector, such as a UV detector (if the molecule has a chromophore) or a mass spectrometer, is used to detect the compound as it elutes from the column. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. While specific, validated methods for this compound are proprietary to manufacturers, a typical method would be developed to ensure a sharp peak shape and good resolution from any potential impurities.
| Parameter | Condition |
|---|---|
| Instrument | HPLC or UPLC System |
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | 5% to 95% B over 10-15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 5-10 µL |
Chiral Chromatographic Separations for Enantiomer Resolution
A thorough review of scientific literature and chemical databases did not yield specific research detailing the chiral chromatographic separations for the enantiomer resolution of this compound. While methods for the chiral separation of the parent compound, 3-aminopiperidine, and other derivatives have been documented, information explicitly pertaining to the chiral resolution of this compound is not available in the reviewed sources.
General methodologies for the chiral separation of analogous compounds, such as substituted piperidines, often involve high-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs). These separations are typically achieved by exploiting the differential interactions between the enantiomers and the chiral environment of the column. Common CSPs are often based on polysaccharide derivatives, such as cellulose (B213188) or amylose, which are coated or immobilized on a silica (B1680970) support.
Furthermore, for compounds lacking a strong chromophore for UV detection, a pre-column derivatization step is a common strategy. This involves reacting the analyte with a chiral or achiral derivatizing agent to introduce a chromophore and to potentially enhance the separation of the resulting diastereomers on a standard achiral column or the enantiomers on a chiral column.
Given the absence of specific data for this compound, a detailed discussion of established methods, including data tables with specific chromatographic conditions, cannot be provided at this time. The development of a chiral separation method for this compound would require experimental screening of various chiral stationary phases and mobile phase conditions to achieve optimal resolution of its enantiomers.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Routes
Traditional multi-step syntheses of piperidine (B6355638) derivatives often rely on stoichiometric reagents, harsh reaction conditions, and the use of environmentally unfriendly solvents. Future research must prioritize the development of more efficient and sustainable methods for synthesizing 3-(3-Aminopiperidin-1-yl)propan-1-ol.
Key areas for exploration include:
Mechanochemistry: The use of mechanical force (e.g., ball milling) to drive chemical reactions offers a path to solvent-free or low-solvent synthesis, reducing waste and energy consumption. A mechanochemical approach has been successfully applied to the synthesis of related aminopiperidin-1-yl-propan-2-ol derivatives, demonstrating high yields and purity without the need for extensive chromatographic separation. acs.orgnih.gov This methodology could be adapted for the target molecule, potentially streamlining the synthetic process.
Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer superior control over reaction parameters, improved safety, and easier scalability. For piperidine-containing active pharmaceutical ingredients (APIs), continuous flow systems have enabled multi-step, enantioselective syntheses using heterogeneous catalysts, which can be easily recovered and reused. nih.gov Investigating a telescoped flow synthesis for this compound could significantly enhance manufacturing efficiency.
Biocatalysis: Employing enzymes for key synthetic steps could provide high selectivity under mild conditions, reducing the need for protecting groups and minimizing byproducts.
| Synthetic Strategy | Traditional Batch Synthesis | Emerging Sustainable Synthesis |
| Solvent Use | Often requires large volumes of organic solvents (e.g., dichloromethane). | Aims for solvent-free (mechanochemistry) or reduced solvent usage (flow chemistry). |
| Energy Input | Typically relies on conventional heating and cooling. | Utilizes alternative energy sources like mechanical force or offers more efficient heat transfer in flow reactors. |
| Waste Generation | Can produce significant waste from stoichiometric reagents and purification steps. | Reduces waste through catalytic methods and minimized purification needs. acs.org |
| Scalability | Scaling up can present challenges in safety and consistency. | More readily scalable with improved safety profiles. nih.gov |
Advanced Studies in Chiral Control and Asymmetric Synthesis
The biological activity of molecules containing a 3-aminopiperidine scaffold is often highly dependent on the stereochemistry at the C3 position. For instance, the (R)-enantiomer of 3-aminopiperidine is a crucial building block for several pharmaceutical agents, including the DPP-4 inhibitor Linagliptin. researchgate.netgoogle.com Therefore, developing precise methods for the asymmetric synthesis of this compound is of paramount importance.
Future research should focus on:
Catalyst-Controlled Methods: The use of chiral catalysts to directly generate the desired enantiomer from achiral or racemic starting materials is a highly efficient strategy. Chiral phosphoric acids, for example, have proven to be versatile catalysts in asymmetric reactions for synthesizing enantioenriched nitrogen heterocycles, including substituted piperidines. whiterose.ac.uk Applying such catalysts to key bond-forming steps in the synthesis could provide access to enantiopure this compound.
Chiral Auxiliaries: While a more traditional approach, the use of removable chiral auxiliaries attached to the substrate can direct the stereochemical outcome of a reaction. du.ac.in Research into novel, easily cleavable, and recyclable auxiliaries could make this method more sustainable.
Dynamic Kinetic Resolution: This strategy allows for the conversion of a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%, combining kinetic resolution with in-situ racemization of the slower-reacting enantiomer.
Expansion of Coordination Chemistry Applications
The structure of this compound, featuring two nitrogen atoms (a primary amine and a tertiary amine) and one hydroxyl oxygen atom, makes it an excellent candidate as a multidentate ligand in coordination chemistry. youtube.com These donor atoms can bind to a central metal ion to form stable complex ions and coordination compounds. youtube.comiaea.org This area of its chemistry remains largely unexplored and offers significant research opportunities.
Potential avenues include:
Ligand Design and Synthesis: The molecule could potentially act as a bidentate ligand (chelating through the two nitrogen atoms) or a tridentate ligand (binding through both nitrogens and the oxygen). Future work should involve the synthesis and characterization of its coordination complexes with various transition metals (e.g., copper, nickel, palladium, platinum).
Catalysis: Metal complexes derived from this ligand could be screened for catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The chiral nature of the ligand could be exploited for asymmetric catalysis.
Materials Science: The formation of coordination polymers or metal-organic frameworks (MOFs) using this compound as a building block could lead to new materials with interesting magnetic, optical, or porous properties.
Integration with Machine Learning for Predictive Chemistry
The intersection of machine learning (ML) and chemical synthesis is a rapidly growing field that can accelerate the discovery and development of new molecules and reactions. nih.gov Applying these computational tools to this compound could significantly guide future experimental work.
Emerging applications include:
Reaction Prediction and Optimization: ML models can be trained on large reaction datasets to predict the outcomes of unknown reactions, suggest optimal reaction conditions, and even forecast reaction yields. rjptonline.orgarxiv.org Such models could be used to identify the most promising synthetic routes for this molecule and its derivatives, saving significant experimental time and resources. nih.gov
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can predict the biological or chemical properties of a molecule based on its structure. arxiv.org By training models on compounds with similar scaffolds, researchers could predict the potential applications of this compound derivatives before they are synthesized.
De Novo Design: Generative ML models can design novel molecules with desired properties. This could be used to propose new derivatives of the parent compound that are optimized for a specific application, such as binding to a particular biological target.
| Machine Learning Application | Description | Potential Impact on this compound Research |
| Reaction Deployment | Using models trained on known reactions to predict their applicability to new substrates. nih.gov | Rapidly screen the feasibility of various synthetic steps to build the molecule and its analogues. |
| Reaction Development | Iteratively using ML with experimental feedback to optimize a chemical process. nih.gov | Accelerate the optimization of reaction conditions (e.g., temperature, catalyst, solvent) for higher yields and purity. |
| Reaction Discovery | Elucidating reaction mechanisms or discovering entirely new synthetic methods. nih.govnih.gov | Propose novel, non-intuitive synthetic pathways or predict potential side reactions. |
Investigation into Unconventional Reactivity Modes
Moving beyond traditional thermal activation, the exploration of unconventional reactivity modes can unlock novel chemical transformations and provide access to new chemical space. For this compound, this could involve activating specific C-H bonds or engaging the functional groups in new types of coupling reactions.
Future studies could investigate:
Photoredox Catalysis: This technique uses light to generate highly reactive intermediates, enabling transformations that are difficult to achieve with conventional methods. It could be explored for C-H functionalization of the piperidine ring or for novel cross-coupling reactions involving the amine or alcohol groups.
Electrosynthesis: Using electricity to drive chemical reactions is an inherently green approach that can provide unique reactivity and selectivity. Electrochemical methods could be developed for the oxidation or reduction of the molecule, leading to new derivatives.
Mechanochemical Reactivity: As mentioned in the context of sustainable synthesis, mechanochemistry is not just a green alternative but can also lead to different reaction outcomes compared to solution-phase chemistry. acs.org Investigating the reactivity of this compound under ball-milling conditions could reveal novel, solid-state transformations.
Q & A
Q. What are the common synthetic routes for 3-(3-Aminopiperidin-1-yl)propan-1-ol, and what critical parameters affect yield?
The synthesis typically involves multi-step organic reactions. A general approach includes:
- Step 1 : Condensation of 3-aminopiperidine with a propanol derivative (e.g., epoxide or halide) under basic conditions to form the piperidine-propanol backbone.
- Step 2 : Purification via column chromatography or recrystallization to isolate the product.
Critical parameters include reaction temperature (optimized between 60–80°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of reactants to minimize side products . Yields are highly sensitive to moisture, requiring anhydrous conditions and inert atmospheres .
Q. Which analytical techniques are most effective for characterizing purity and structure?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure by identifying proton environments (e.g., piperidine NH and hydroxyl protons) and carbon connectivity .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity (>95% threshold for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₈H₁₈N₂O) and detects isotopic patterns .
- Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition points .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities across studies?
Contradictions often arise from:
- Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates may interfere with bioassays. Use preparative HPLC or GC-MS to verify purity .
- Stereochemical variability : Enantiomeric impurities (e.g., unintended R/S configurations) alter receptor binding. Chiral HPLC with cellulose-based columns resolves enantiomers .
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or buffer pH affect activity. Standardize protocols using reference compounds (e.g., dopamine receptor agonists for neurological studies) .
Q. What strategies achieve enantioselective synthesis, and how is enantiomeric excess quantified?
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation of ketone intermediates to control stereochemistry .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer from a racemic mixture .
- Quantification : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol mobile phase) or polarimetry measures enantiomeric excess (ee >98% for pharmaceutical relevance) .
Q. How can molecular docking studies inform derivative design for enhanced receptor binding?
- Target Selection : Prioritize receptors (e.g., GPCRs, kinases) with structural homology to known targets of aminopiperidine derivatives .
- Ligand Preparation : Optimize protonation states of the amino and hydroxyl groups at physiological pH (7.4) using software like Schrödinger’s LigPrep .
- Docking Workflow : Use AutoDock Vina or Glide to simulate binding poses. Focus on hydrogen bonding with conserved residues (e.g., Asp113 in β-adrenergic receptors) and hydrophobic interactions with piperidine .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from radioligand assays .
Methodological Notes
- Safety : Handle this compound under fume hoods; use nitrile gloves and particulate-filter respirators (EN 143 standard) due to potential respiratory irritation .
- Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent oxidation .
- Data Reproducibility : Report detailed reaction conditions (solvent, catalyst loading) and analytical parameters (HPLC gradients, MS ionization modes) to facilitate replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
